Menadione nicotinamide bisulfite

Description

Properties

CAS No. |

73581-79-0 |

|---|---|

Molecular Formula |

C17H16N2O6S |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

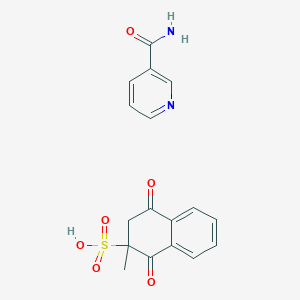

methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide |

InChI |

InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9) |

InChI Key |

RMXKVUXLGPLYON-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N |

Canonical SMILES |

COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

menadione nicotinamide bisulfite |

Origin of Product |

United States |

Foundational & Exploratory

Menadione Nicotinamide Bisulfite: A Technical Guide to Synthesis and Properties

Introduction

Menadione Nicotinamide Bisulfite (MNB), a derivative of Vitamin K3, is a synthetic, water-soluble compound of significant interest in animal nutrition and pharmaceutical research. It is a stabilized form of menadione (Vitamin K3) complexed with nicotinamide (Vitamin B3), which enhances its stability and handling compared to pure menadione.[1][2] This dual-activity molecule serves as a bioavailable source of both vitamin K and niacin, playing a crucial role in vital physiological processes such as blood coagulation and metabolic function.[3][4] This guide provides an in-depth overview of its synthesis, chemical and physical properties, mechanism of action, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is characterized as a white or ivory white crystalline powder.[1] It is a salt formed between the 2-sulfonate derivative of menadione and nicotinamide.[3] Its properties are summarized below.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonic acid;pyridine-3-carboxamide | [5] |

| CAS Number | 73581-79-0 | [5][6][7] |

| Molecular Formula | C₁₇H₁₆N₂O₆S | [1][5] |

| Molecular Weight | 376.4 g/mol | [1][5][6] |

| Synonyms | Vitamin K3 MNB, MNB, EINECS 277-543-7 | [1][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White or ivory white crystalline powder | [1] |

| Solubility | Slightly soluble in water | [1] |

| Melting Point | 196 °C | [6] |

| Storage | Store in dry, cool, dark places at 10°C - 25°C | [1][6] |

| Stability | More stable than Menadione Sodium Bisulfite (MSB) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. First, Menadione (2-methyl-1,4-naphthoquinone) is reacted with sodium bisulfite to form the more water-soluble intermediate, Menadione Sodium Bisulfite (MSB).[8] Subsequently, MSB is reacted with nicotinamide (Vitamin PP) to form the stable salt, this compound (MNB).[9] This process improves the stability against light, heat, and moisture.[9][10]

Experimental Protocol: Synthesis of MNB

This protocol is a representative methodology based on descriptions found in the patent literature.[8][9][10]

Step 1: Synthesis of Menadione Sodium Bisulfite (MSB)

-

Reaction Setup: In a suitable reaction vessel, charge 2-methyl-1,4-naphthoquinone and an aqueous solution of sodium bisulfite. The molar ratio of sodium bisulfite to 2-methyl-1,4-naphthoquinone can range from 1:1 to 2:1.[10]

-

Reaction Conditions: Stir the mixture vigorously. The reaction is an addition reaction and can be carried out at a temperature between 20-40°C for 1-4 hours.[8][9][10] The reaction progress can be monitored by periodically taking a small sample of the reaction mixture and testing its solubility in water; the endpoint is reached when the sample dissolves completely.[8]

-

Isolation of Crude MSB: Upon completion, cool the reaction mixture to below 10°C to induce crystallization.[8] The resulting precipitate is crude MSB.

-

Purification: Isolate the crude MSB via filtration. Wash the crystals with a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol-water mixture containing a small amount of sodium bisulfite and activated carbon. Filter the hot solution and cool the filtrate to below 10°C to obtain purified MSB crystals. Dry the product at a temperature below 70°C.[8]

Step 2: Synthesis of this compound (MNB) from MSB

-

Reaction Setup: Dissolve the purified Menadione Sodium Bisulfite (MSB) in water. In a separate vessel, prepare an aqueous solution of nicotinamide.

-

Reaction Conditions: Add the nicotinamide solution to the MSB solution. The molar ratio of nicotinamide to MSB should be approximately 0.9-1.2:1.[9][10] The reaction is typically carried out at a temperature between 0-50°C for 0.5-5 hours.[9][10]

-

Isolation and Purification: The MNB product will precipitate from the solution. Cool the mixture to promote complete crystallization. Isolate the final product by filtration, wash with a small amount of cold water, and dry under vacuum at a moderate temperature.

Visualization of Synthesis Workflow

Caption: A diagram illustrating the two-step synthesis of MNB from 2-methyl-1,4-naphthoquinone.

Mechanism of Action and Biological Role

MNB serves as a precursor for both Vitamin K2 and a source of niacin.

Vitamin K Activity: Menadione is considered a provitamin K3.[3] In vivo, it is converted into the biologically active menaquinone-4 (MK-4), a form of Vitamin K2.[3][11] This conversion is a crucial step for its biological function. The primary role of Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase.[11][12] This enzyme catalyzes the post-translational carboxylation of glutamate residues into gamma-carboxyglutamate (Gla) on specific proteins.[12] This modification is essential for the biological activity of several key proteins:

-

Blood Coagulation Factors: Vitamin K-dependent coagulation factors include Factor II (prothrombin), VII, IX, and X.[6][11] The gamma-carboxylation allows these factors to bind calcium ions, which is a critical step for their activation and participation in the coagulation cascade, ultimately leading to the formation of a fibrin clot.

-

Bone Metabolism: Proteins involved in bone metabolism are also dependent on this Vitamin K-mediated carboxylation.[6]

Niacin Activity: The nicotinamide component of MNB provides the benefits of niacin (Vitamin B3). Niacin is essential for the function of fats and sugars in the body and for maintaining healthy cells.[13] In pharmacological doses, niacin can raise levels of high-density lipoprotein (HDL) cholesterol and lower triglycerides.[14][15]

Visualization of the Vitamin K-Dependent Coagulation Pathway

Caption: The pathway showing MNB's conversion to active Vitamin K2, enabling blood clot formation.

Applications in Research and Industry

The primary application of this compound is as a nutritional supplement in animal feed.[7]

-

Animal Feed Additive: MNB is added to feeds for poultry, swine, and aquatic animals to prevent Vitamin K deficiency and provide supplemental niacin.[1][7] It helps prevent issues like weakness and subcutaneous hemorrhage and can be particularly useful during periods of stress or when administering certain drugs like sulfa medications.[1] Federal regulations specify maximum inclusion levels, such as not exceeding 2 g/ton for chicken and turkey feeds and 10 g/ton for growing swine feeds.[7]

-

Research Applications: Menadione and its derivatives are used in laboratory settings as model quinones to induce reactive oxygen species (ROS) and study oxidative stress in cellular models.[16] This property allows researchers to investigate cellular defense mechanisms and the effects of oxidative damage.

Table 3: Recommended MNB Dosage in Animal Feed

| Animal Group | Recommended Dosage (MNB96 formulation) | Source |

| Livestock | 2.5 - 11 g per ton of compound feed | [1] |

| Aquatic Animals | 4.5 - 37 g per ton of compound feed | [1] |

| MNB96 contains ≥43.7% menadione and ≥31.2% nicotinamide.[1] |

This compound is a chemically stable and biologically effective compound that delivers both Vitamin K3 and niacin activity. Its synthesis from menadione and nicotinamide results in a product with enhanced stability, making it ideal for inclusion in animal feed premixes. Its fundamental role in activating blood coagulation factors and its contribution to cellular metabolism underscore its importance in animal health and nutrition. The detailed understanding of its properties and synthesis pathways provides a solid foundation for its application and for further research into its broader physiological effects.

References

- 1. foodsweeteners.com [foodsweeteners.com]

- 2. madbarn.com [madbarn.com]

- 3. Menadione - Wikipedia [en.wikipedia.org]

- 4. This compound is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H16N2O6S | CID 12051328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 73581-79-0 | FM171818 [biosynth.com]

- 7. This compound | 73581-79-0 [chemicalbook.com]

- 8. CN101245038A - Method for producing vitamin K3 - Google Patents [patents.google.com]

- 9. CN101955217B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. CN101955217A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Menadione | C11H8O2 | CID 4055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. toku-e.com [toku-e.com]

- 13. Niacin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 14. Niacin (Vitamin B3): Benefits and Side Effects [webmd.com]

- 15. Combination niacin and statin therapy in primary and secondary prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Menadione sodium bisulfite Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Menadione Nicotinamide Bisulfite: An In-depth Technical Guide to a Stabilized Vitamin K3 Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Nicotinamide Bisulfite (MNB) is a chemically synthesized, stable derivative of menadione (Vitamin K3), complexed with nicotinamide (Vitamin B3). This structure confers enhanced stability, making it a preferred source of vitamin K activity in various applications, particularly in animal nutrition. This technical guide provides a comprehensive overview of MNB, including its chemical properties, synthesis, mechanisms of action, and a detailed review of its stability, bioavailability, and efficacy. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and quantitative data to support further investigation and application of this compound.

Introduction

Vitamin K is a group of fat-soluble vitamins essential for various physiological processes, most notably the post-translational modification of proteins involved in blood coagulation and bone metabolism. Menadione (2-methyl-1,4-naphthoquinone), also known as vitamin K3, is a synthetic provitamin that can be converted into the biologically active menaquinone-4 (MK-4) in animal tissues. However, pure menadione is unstable, limiting its direct application.

To overcome this stability issue, several derivatives have been developed, with this compound (MNB) emerging as a prominent option. MNB is a water-soluble compound that provides both vitamin K3 and nicotinamide activity. Its enhanced stability compared to other forms, such as Menadione Sodium Bisulfite (MSB), makes it a reliable and cost-effective choice for supplementation. This guide will delve into the technical aspects of MNB, providing the necessary data and methodologies for its scientific evaluation.

Chemical and Physical Properties

This compound is a white or ivory-white crystalline powder. It is slightly soluble in water.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆N₂O₆S | [1] |

| Molecular Weight | 376.42 g/mol | [1] |

| Appearance | White to ivory white crystalline powder | [1] |

| Solubility | Slightly soluble in water | [1] |

Synthesis of this compound

The synthesis of MNB is a multi-step process that begins with the oxidation of 2-methylnaphthalene to form menadione. The menadione is then reacted with sodium bisulfite to produce menadione sodium bisulfite (MSB). Finally, MSB is reacted with nicotinamide to yield the more stable MNB.

Experimental Protocol: Synthesis of this compound (Based on Patent Literature)

This protocol is a general outline based on publicly available patent information and may require optimization for specific laboratory or industrial-scale production.

Step 1: Synthesis of Menadione Sodium Bisulfite (MSB)

-

In a reaction vessel, dissolve 2-methyl-1,4-naphthoquinone in a suitable organic solvent.

-

Prepare an aqueous solution of sodium bisulfite.

-

Add the sodium bisulfite solution to the 2-methyl-1,4-naphthoquinone solution under controlled temperature and stirring. The reaction is an addition reaction.

-

After the reaction is complete, cool the mixture to induce crystallization of the MSB.

-

Isolate the crude MSB crystals by filtration and wash with a solvent to remove impurities.

-

The crude MSB can be further purified by recrystallization.

Step 2: Synthesis of this compound (MNB) from MSB

-

Dissolve the purified MSB in an aqueous solution.

-

Add nicotinamide to the MSB solution. The molar ratio of nicotinamide to MSB is typically around 1:1.

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50°C) for a specified period (e.g., 2-4 hours) to allow for the formation of the MNB complex.

-

Cool the reaction mixture to facilitate the precipitation of MNB.

-

Isolate the MNB crystals by filtration.

-

Wash the crystals with cold water or a suitable solvent to remove any unreacted starting materials.

-

Dry the final product under vacuum to obtain pure this compound.

Mechanism of Action

Vitamin K Activity: The Vitamin K Cycle

The primary function of MNB is to act as a source of vitamin K3. In the body, menadione is converted to menaquinone-4 (MK-4), a biologically active form of vitamin K2. MK-4 is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). GGCX catalyzes the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in specific proteins known as vitamin K-dependent proteins (VKDPs).

The carboxylation process is crucial for the biological activity of these proteins, enabling them to bind calcium ions. This calcium-binding ability is fundamental for their function in:

-

Blood Coagulation: Activation of clotting factors II (prothrombin), VII, IX, and X.

-

Bone Metabolism: Carboxylation of osteocalcin, a protein involved in bone mineralization.

The vitamin K cycle is a salvage pathway that regenerates the active form of vitamin K, allowing a small amount of the vitamin to be used multiple times.

Caption: The Vitamin K Cycle, illustrating the conversion of menadione to its active form and its role in the carboxylation of vitamin K-dependent proteins.

Nicotinamide Activity: NAD Biosynthesis

The nicotinamide component of MNB serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are vital for numerous metabolic redox reactions in the body.

Caption: The salvage pathway for NAD biosynthesis from nicotinamide.

Stability of this compound

A key advantage of MNB is its superior stability compared to other menadione derivatives, particularly MSB. This enhanced stability is crucial for maintaining vitamin K potency in feed premixes and processed feeds, which are often subjected to harsh conditions such as high temperatures, pressure, and humidity.

Table 1: Comparative Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) in Vitamin Premixes

| Storage Time (Months) | Storage Condition | MNB Retention (%) | MSB Retention (%) | Reference |

| 6 | 25°C / 60% RH | 52 | 32 | [2] |

| 6 | 40°C / 75% RH | Not specified | Not specified | [2] |

| - | - | - | - | |

| 1 | Room Temperature | 93.1 | 84.2 | [2] |

| 3 | Room Temperature | 82.3 | 71.1 | [2] |

Table 2: Comparative Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) during Feed Processing

| Feed Process | Condition | MNB Recovery (%) | MSB Recovery (%) | Reference |

| Extrusion | 100°C | 72.74 | 64.67 | [3][4][5] |

| Extrusion | 135°C | 70.88 | 66.54 | [3][4] |

| Pelleting | 60°C, Low L/D Ratio | 86.21 | 75.49 | [3][4][5] |

| Pelleting | 80°C, High L/D Ratio | 75.50 | Not specified | [3][4] |

Experimental Protocol: Stability Study of Vitamin K in Feed Premix

This protocol outlines a typical experimental workflow for assessing the stability of different vitamin K sources in a feed premix.

Caption: A typical workflow for conducting a stability study of vitamin K in feed premixes.

Bioavailability and Efficacy

The bioavailability of a vitamin K source refers to the proportion of the ingested nutrient that is absorbed and utilized by the body. Efficacy is the ability of the vitamin to produce a desired biological effect. For vitamin K, a key measure of efficacy is its ability to support the synthesis of functional clotting factors, which can be assessed by measuring prothrombin time.

Table 3: Bioavailability of this compound (MNB) in Chicks (Prothrombin Time)

| Menadione Dose (µg/kg diet) | Prothrombin Time (seconds) | Reference |

| 0 | >60 | [6] |

| 100 | ~45 | [6] |

| 200 | ~35 | [6] |

| 400 | ~25 | [6] |

Note: Prothrombin time decreases as vitamin K status improves.

Experimental Protocol: In Vivo Bioavailability Study in Chicks

This protocol describes a common method for assessing the bioavailability of vitamin K sources in a chick model.

Caption: Workflow for an in vivo bioavailability study of vitamin K in chicks.

Analytical Methodologies

Accurate quantification of menadione from MNB in various matrices is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.

Experimental Protocol: HPLC Quantification of Menadione in Feed Premix

This protocol provides a general procedure for the determination of menadione in feed premixes.

-

Sample Preparation and Extraction:

-

Weigh a known amount of the feed premix.

-

Extract the menadione using a suitable solvent system. This often involves an initial aqueous extraction followed by a liquid-liquid extraction into an organic solvent like n-hexane after conversion of the bisulfite adduct to menadione. The conversion is typically achieved by adjusting the pH to an alkaline condition.[7]

-

-

HPLC Analysis:

-

Chromatographic System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column is commonly used.[7]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a buffer. The exact composition may need to be optimized. A typical mobile phase could be methanol:water (90:10, v/v).[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or fluorescence detection after post-column reduction for enhanced sensitivity.

-

Quantification: Create a standard curve using known concentrations of menadione. Calculate the concentration of menadione in the samples by comparing their peak areas to the standard curve.

-

Conclusion

This compound is a highly stable and bioavailable source of vitamin K3, offering significant advantages over less stable forms like menadione sodium bisulfite. Its dual contribution of both vitamin K and niacin activity makes it a valuable compound in various applications, particularly in the animal feed industry. The data and protocols presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize the potential of MNB. The superior stability of MNB ensures consistent potency and efficacy, making it a reliable choice for ensuring adequate vitamin K status.

References

- 1. Vitamin K-Dependent Carboxylation of Osteocalcin in Bone-Ally or Adversary of Bone Mineral Status in Rats with Experimental Chronic Kidney Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative metabolism and requirement of vitamin K in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. Structural insights into the vitamin K-dependent γ-carboxylation of osteocalcin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Menadione Nicotinamide Bisulfite (MNB) and its Role in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menadione Nicotinamide Bisulfite (MNB) is a synthetic, stable compound that serves as a source of vitamin K3 (menadione) activity.[1][2] It is an adduct of menadione bisulfite and nicotinamide (vitamin B3), a formulation that enhances the stability of the otherwise unstable menadione molecule.[1][2][3] While widely utilized in animal nutrition as a cost-effective and stable source of vitamin K, its implications for bone metabolism are of significant interest to the scientific community.[1][4][5]

This technical guide provides an in-depth exploration of the mechanisms through which MNB influences bone health. It details the compound's role as a precursor to bioactive menaquinone-4 (MK-4), its impact on key bone cells—osteoblasts and osteoclasts—and the underlying signaling pathways.[6][7] Furthermore, this document consolidates quantitative data from relevant studies, outlines key experimental protocols, and visualizes the complex biological processes involved. The dual nature of MNB, providing both a vitamin K source and nicotinamide, presents a unique area of study for bone therapeutics and nutritional science.[3][8]

Core Mechanism: Vitamin K-Dependent Carboxylation in Bone

The primary role of vitamin K in bone metabolism is to act as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[7] This enzyme catalyzes the post-translational carboxylation of specific glutamate (Glu) residues into gamma-carboxyglutamate (Gla) on several bone-related proteins, known as vitamin K-dependent proteins (VKDPs).[7][9][10]

Osteocalcin: The Key VKDP in Bone The most well-characterized VKDP in bone is osteocalcin, a protein synthesized by osteoblasts.[7][11] The carboxylation of osteocalcin is critical for its function:

-

Carboxylated Osteocalcin (cOC or Gla-OC): The Gla residues on carboxylated osteocalcin give the protein a high affinity for calcium ions. This allows cOC to bind to the hydroxyapatite mineral matrix of bone, playing a crucial role in bone mineralization and maturation.[7][12][13]

-

Undercarboxylated Osteocalcin (ucOC or Glu-OC): In a state of vitamin K deficiency, osteocalcin is not fully carboxylated. This undercarboxylated form has a reduced ability to bind calcium and is largely released into circulation.[13] Elevated serum levels of ucOC are considered a sensitive biomarker for poor vitamin K status and have been associated with lower bone mineral density and an increased risk of fractures.[11][14]

Menadione (vitamin K3) from MNB is converted in vivo to menaquinone-4 (MK-4), the active form of vitamin K2 that participates directly in the vitamin K cycle to enable this carboxylation process.[6][15][16]

Caption: In vivo conversion of MNB to MK-4 and its role in the carboxylation of osteocalcin.

Cellular Effects on Bone Homeostasis

The two components of MNB, menadione and nicotinamide, exert distinct but potentially complementary effects on the primary cells responsible for bone turnover: osteoblasts and osteoclasts.

Menadione (as Menaquinone-4)

Once converted to MK-4, menadione directly influences bone cell activity:

-

On Osteoblasts (Bone Formation): MK-4 has been shown to promote the proliferation and differentiation of osteoblasts.[17] It enhances the expression of key osteogenic genes and increases the production of bone anabolic markers like osteocalcin and alkaline phosphatase activity.[17] Furthermore, some studies suggest MK-4 can inhibit osteoblast apoptosis, thereby prolonging their bone-forming lifespan.[17]

-

On Osteoclasts (Bone Resorption): Vitamin K2 has an inhibitory effect on bone resorption.[17][18] It can suppress the formation of osteoclasts, potentially by interfering with the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway, a critical pathway for osteoclastogenesis.[17][18]

Nicotinamide (Vitamin B3)

Nicotinamide (NAM) is not merely a stabilizing agent in the MNB complex; it is a bioactive molecule with its own positive effects on bone cells.

-

On Osteoblasts: Research has demonstrated that NAM enhances osteoblast differentiation.[8] The proposed mechanism involves the activation of the mitochondrial antioxidant defense system. NAM, a precursor to NAD+, increases mitochondrial biogenesis and boosts the expression of antioxidant enzymes through the SIRT3-FOXO3A signaling axis.[8] By mitigating oxidative stress, which can be detrimental to osteoblast function, NAM creates a more favorable environment for bone formation.[8] This suggests a potential synergistic effect where menadione supports matrix mineralization while nicotinamide protects the bone-forming cells.

Caption: Dual action of MNB's components on osteoblasts and osteoclasts.

Quantitative Data from Preclinical and Clinical Studies

While human trials specifically on MNB and bone health are limited, data from animal studies and trials using related vitamin K compounds provide valuable quantitative insights.

Table 1: In Vivo Studies of MNB Supplementation in Animal Models

| Species | MNB Dosage (in diet) | Study Duration | Key Outcomes on Growth and Bone Health | Reference |

| Coho Salmon (Oncorhynchus kisutch) | 0.16 (control) to 59.87 mg/kg | 12 weeks | Highest weight gain observed at 14.93 and 20.51 mg/kg. All supplemented groups had higher weight gain than control. | [6] |

| Gilthead Seabream (Sparus aurata) | 0.1 to 23.0 mg/kg | 70 days | Concluded that dietary levels >12 mg/kg were needed to improve growth and reduce the prevalence of skeletal disorders. | [19] |

| Growing Pig | Not specified (compared to MSB) | 28 weeks | MNB was found to be a good source of vitamin K and did not show adverse effects, even at high supplementation levels. | [20] |

| Young Chicks | 0 to 400 µg/kg (menadione equivalent) | Not specified | Prothrombin time (a marker of vitamin K status) decreased linearly with increased dosage, indicating high bioavailability. | [21] |

Table 2: Studies on Related Compounds (MK-4 and Nicotinamide)

| Compound | Species | Dosage | Study Duration | Key Outcomes on Bone Metabolism | Reference |

| Menaquinone-4 (MK-4) | Human (young males) | 0, 300, 600, 900, 1500 µ g/day | 5 weeks | Serum ucOC levels significantly decreased at dosages of ≥600 µ g/day , indicating improved vitamin K status for bone. | [13] |

| Nicotinamide (NAm) | Rat (diabetic model) | 200 mg/kg body weight (injection) | 2 weeks | Partially normalized the amino acid content of bone collagen and restored circulatory vitamin C and B3 levels. | [22] |

| Menadione | Rat (osteoblast culture) | 200 µM | In vitro | Induced oxidative stress and apoptosis in osteoblasts, suggesting high concentrations can be cytotoxic. | [23] |

Key Experimental Protocols

The following sections detail the methodologies used in key studies to evaluate the effects of MNB and its components on bone cells and tissues.

Protocol 1: In Vitro Osteoblast Differentiation and Mineralization Assay

This protocol is based on methodologies used to assess the effects of nicotinamide on osteoblast differentiation.[8]

-

Cell Line: MC3T3-E1 pre-osteoblastic cells.

-

Culture Conditions: Cells are cultivated in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: To induce osteogenic differentiation, the growth medium is replaced with an osteogenic medium containing 10 mM β-glycerophosphate and 50 µg/mL ascorbic acid. The test compound (e.g., Nicotinamide at various concentrations, typically 1-10 µM) is added to this medium. The medium is replaced every two days.

-

Alkaline Phosphatase (ALP) Staining: After 7-10 days of differentiation, cells are fixed with 4% paraformaldehyde. ALP activity, an early marker of osteoblast differentiation, is visualized by staining with a solution containing NBT/BCIP (nitro-blue tetrazolium and 5-bromo-4-chloro-3'-indolyphosphate).

-

Alizarin Red S (ARS) Staining: After 14-21 days, the formation of mineralized nodules, a late marker of differentiation, is assessed. Cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2), which specifically stains calcium deposits.

-

Gene Expression Analysis (qRT-PCR): RNA is extracted from cells at various time points. The expression levels of key osteogenic marker genes (e.g., Runx2, Sp7, Bglap for osteocalcin, Alpl for ALP) are quantified using quantitative real-time PCR.

References

- 1. madbarn.com [madbarn.com]

- 2. mdpi.com [mdpi.com]

- 3. dirox.com.uy [dirox.com.uy]

- 4. Menadione - Wikipedia [en.wikipedia.org]

- 5. aafco.org [aafco.org]

- 6. Effects of Varying Dietary Concentrations of Menadione Nicotinamide Bisulphite (VK3) on Growth Performance, Muscle Composition, Liver and Muscle Menaquinone-4 Concentration, and Antioxidant Capacities of Coho Salmon (Oncorhynchus kisutch) Alevins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Menadione? [synapse.patsnap.com]

- 8. Nicotinamide enhances osteoblast differentiation through activation of the mitochondrial antioxidant defense system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Scientific Opinion on the safety and efficacy of vitamin K3 (menadione sodium bisulphite and menadione nicotinamide bisulphite) as a feed additive for all animal species [openagrar.de]

- 11. Vitamin K-Dependent Carboxylation of Osteocalcin: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. osteostrongschaumburg.com [osteostrongschaumburg.com]

- 13. Low-dose menaquinone-4 improves γ-carboxylation of osteocalcin in young males: a non-placebo-controlled dose–response study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of Vitamin K on Bone Mineral Density and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.vu.nl [bio.vu.nl]

- 16. Vitamin K and Bone Health: A Review on the Effects of Vitamin K Deficiency and Supplementation and the Effect of Non-Vitamin K Antagonist Oral Anticoagulants on Different Bone Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vitamin K and Bone Metabolism: A Review of the Latest Evidence in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. Effects of Menadione Sodium Bisulphite (Vitamin K3) Supplementation of the Diets Based on Plant Feed Ingredients on Growth and Bone Health of Gilthead Seabream (Sparus aurata) Fingerlings - Skretting [skretting.com]

- 20. Menadione nicotinamide bisulphite as a source of vitamin K and niacin activities for the growing pig | Animal Science | Cambridge Core [cambridge.org]

- 21. This compound is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of nicotinamide on amino acids content in bone collagen depending on biological availability of vitamins in diabetic rats | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 23. Menadione-induced cytotoxicity to rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Menadione Nicotinamde Bisulfite (MNB) vs. Menadione Sodium Bisulfite (MSB): A Comparative Analysis for Researchers and Drug Development Professionals

An In-depth Examination of Two Key Vitamin K3 Analogues

This technical guide provides a comprehensive comparison of Menadione Nicotinamide Bisulfite (MNB) and Menadione Sodium Bisulfite (MSB), two prominent water-soluble derivatives of menadione (Vitamin K3). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their chemical properties, stability, bioavailability, toxicity, and the underlying experimental methodologies for their evaluation.

Core Chemical and Physical Differences

Menadione itself is a synthetic naphthoquinone, and its bisulfite adducts, MNB and MSB, were developed to enhance its solubility and stability. The fundamental difference lies in the cation bound to the menadione bisulfite molecule.

-

Menadione Sodium Bisulfite (MSB): This is the sodium salt of the 2-sulfonate of menadione. It is a well-established and widely used source of vitamin K activity.

-

This compound (MNB): This is a salt of nicotinamide and the 2-sulfonate of menadione. A key feature of MNB is its dual activity, providing both vitamin K and niacin (vitamin B3) activity, particularly in animal feed applications.

| Property | This compound (MNB) | Menadione Sodium Bisulfite (MSB) |

| Molecular Formula | C₁₇H₁₆N₂O₆S | C₁₁H₉NaO₅S |

| Molecular Weight | 376.4 g/mol | 276.24 g/mol |

| Appearance | White or ivory-white crystalline powder | White or yellowish crystalline powder |

| Solubility | Slightly soluble in water | Soluble in water |

Stability: A Critical Parameter

The stability of vitamin K3 derivatives is a crucial factor, especially in formulations and feed premixes where they are exposed to various environmental factors.

This compound (MNB) is generally considered to be more stable than Menadione Sodium Bisulfite (MSB). This enhanced stability is attributed to the presence of the nicotinamide moiety, which helps protect the menadione core from degradation.

A study comparing the storage stability of MNB and MSB in vitamin premixes under different temperature and humidity conditions provided the following quantitative data:

| Storage Condition | Compound | Retention after 1 month (%) | Retention after 2 months (%) | Retention after 3 months (%) | Retention after 6 months (%) |

| 25 °C / 60% RH | MNB | 86 | 80 | 73 | 52 |

| MSB | 82 | 66 | 54 | 32 | |

| 40 °C / 75% RH | MNB | - | 65 (micro-capsule) | - | - |

| MSB | - | 50 (micro-capsule) | - | - |

These results clearly indicate that MNB retains its potency for longer periods compared to MSB, especially under challenging storage conditions.[1] The encapsulation of these compounds in micro-capsules or micro-spheres can further enhance their stability.[1]

Bioavailability and Metabolic Fate

Both MNB and MSB serve as precursors to menadione, which is then converted in the body to the biologically active form, menaquinone-4 (MK-4). This conversion is a critical step for their vitamin K activity.

Signaling Pathway of Menadione to Menaquinone-4 (MK-4) Conversion

The conversion of menadione to MK-4 is a two-step enzymatic process primarily involving the enzymes NQO1 (NAD(P)H Quinone Dehydrogenase 1) and UBIAD1 (UbiA Prenyltransferase Domain-Containing Protein 1).

Comparative Bioavailability

A study conducted in growing pigs compared the bioavailability of menadione from MNB and MSB. The results showed no statistically significant differences in the plasma concentrations of menadione, the area under the curve (AUC), or the maximum concentration (Cmax) between the two sources.[2] This suggests that, in this animal model, both forms are equally effective at delivering menadione into the bloodstream.

However, it is important to note that the superior stability of MNB may lead to a higher effective dose being delivered in practical applications, especially after prolonged storage or harsh processing conditions of feed or drug formulations.

Toxicological Profile

Both MNB and MSB are considered safe for use in animal feed at recommended levels. The acute toxicity of menadione and its derivatives is generally low.

| Compound | Species | Route | LD50 |

| Menadione | Mouse | Oral | 0.5 g/kg |

| This compound (MNB) | Rat | Oral | >5,000 mg/kg |

The higher LD50 value for MNB suggests a lower acute toxicity compared to menadione itself.[2] Chronic toxicity studies in pigs with MNB at levels up to 2500 mg/kg of feed for 28 days showed no significant adverse effects on live weight, food intake, or gain/food ratio.[2]

Synthesis Overview

The synthesis of both MSB and MNB starts with menadione (2-methyl-1,4-naphthoquinone).

Synthesis of Menadione Sodium Bisulfite (MSB)

The synthesis of MSB is a straightforward addition reaction.

Synthesis of this compound (MNB)

The synthesis of MNB is a two-step process, starting with the formation of MSB, which is then reacted with nicotinamide.

References

- 1. Effects of Sources and Forms of Vitamin K3 on Its Storage Stability in Vitamin Premixes or Vitamin Trace Mineral Premixes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of the first assay method coupling liquid chromatography with chemiluminescence for the simultaneous determination of menadione and its thioether conjugates in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Stable Vitamin K Analog: A Technical Guide to Menadione Nicotinamide Bisulfite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and core scientific principles of menadione nicotinamide bisulfite (MNB), a pivotal synthetic analog of vitamin K3. Developed to overcome the inherent instability of earlier forms of vitamin K, MNB has become a cornerstone in animal nutrition and a subject of ongoing research. This document provides a comprehensive overview of its synthesis, mechanism of action, and the key experimental findings that have defined its application.

A Historical Perspective: The Quest for a Stable Vitamin K

The journey to this compound began with the discovery of vitamin K and its crucial role in blood coagulation. Early research identified menadione (vitamin K3) as a potent synthetic precursor to biologically active forms of vitamin K. However, menadione's utility was hampered by its poor stability, particularly in the presence of light, heat, and oxidative agents. This led to the development of water-soluble derivatives, most notably menadione sodium bisulfite (MSB).

While MSB offered improved solubility, it still exhibited significant degradation, especially when mixed with other ingredients in animal feed. The need for a more robust and stable form of vitamin K3 drove further innovation, culminating in the synthesis of this compound. By forming a complex with nicotinamide (vitamin B3), researchers created a compound with enhanced stability, ensuring reliable delivery of vitamin K activity in various applications.[1] This development was a significant step forward in animal nutrition, providing a consistent and effective means of preventing vitamin K deficiency.

Synthesis and Chemical Properties

This compound is synthesized through a two-step process. The initial step involves the reaction of 2-methyl-1,4-naphthoquinone (menadione) with sodium bisulfite to produce menadione sodium bisulfite (MSB).[2] Subsequently, MSB is reacted with nicotinamide to form the more stable this compound complex.[3]

Chemical Structure:

-

Menadione: 2-methyl-1,4-naphthoquinone

-

Nicotinamide: Pyridine-3-carboxamide

-

This compound: A complex of menadione, sodium bisulfite, and nicotinamide.

The resulting compound is a white or ivory-white crystalline powder that is slightly soluble in water. Its enhanced stability is attributed to the protective interaction between the menadione bisulfite moiety and the nicotinamide molecule.

Quantitative Data Summary

The efficacy and stability of this compound have been quantified in numerous studies. The following tables summarize key findings from comparative studies in various animal models.

| Parameter | This compound (MNB) | Menadione Sodium Bisulfite (MSB) | Animal Model | Reference |

| Bioavailability (Prothrombin Time) | Equal potency in decreasing prothrombin time | Equal potency in decreasing prothrombin time | Chicks | [4] |

| Niacin Bioactivity (Weight Gain) | No significant difference in promoting weight gain compared to pure nicotinamide | Not Applicable | Chicks | [4] |

| Toxicity (Mortality at 1600 mg/kg body wt) | 17% | 25% (as Menadione Dimethyl-pyrimidinol Bisulfite) | Chicks | [4] |

| Toxicity (Reduced Gain at 14-day feeding) | 3000 mg/kg diet | 6000 mg/kg diet (as Menadione Dimethyl-pyrimidinol Bisulfite) | Chicks | [4] |

| Parameter | Dietary MNB Concentration (mg/kg) | Outcome | Animal Model | Reference |

| Weight Gain | 34.0 (predicted optimal) | Improved weight gain compared to control | Coho Salmon | [5][6][7] |

| Specific Growth Rate | 43.5 (predicted optimal) | Improved specific growth rate compared to control | Coho Salmon | [5][6][7] |

| Liver Menaquinone-4 (MK-4) Concentration | 38.54 (predicted optimal) | Increased liver MK-4 concentration | Coho Salmon | [5][6][7] |

| Total Antioxidant Capacity (T-AOC) | 31.97 (predicted optimal) | Enhanced total antioxidant capacity | Coho Salmon | [5][6][7] |

Key Experimental Protocols

This section details the methodologies employed in pivotal studies that established the bioactivity and safety of this compound.

Bioavailability and Toxicity in Chicks (Oduho et al., 1993)

-

Objective: To assess the vitamin K and niacin activity and toxicity of this compound (MNB) in young chicks.

-

Experimental Animals: Young chicks.

-

Vitamin K Bioavailability Assay:

-

Diet: A vitamin K-deficient soybean concentrate basal diet was fed to the chicks.

-

Supplementation: Graded levels of menadione from either MNB or menadione dimethyl-pyrimidinol bisulfite (MPB) were added to the diet (0 to 400 µg/kg).

-

Endpoint: Prothrombin time was measured as a function of menadione intake. Blood samples were collected for analysis.

-

Statistical Analysis: Multiple linear regression slope-ratio calculations were used to compare the potency of the two menadione sources.

-

-

Niacin Bioavailability Assay:

-

Diet: A niacin-deficient diet based on corn, corn gluten meal, and vitamin-free casein was used.

-

Supplementation: Graded doses of nicotinamide (0 to 5 mg/kg) from either MNB or pure nicotinamide were added to the diet.

-

Endpoint: Weight gain was measured as a function of supplemental nicotinamide intake.

-

Statistical Analysis: Multiple linear regression analysis was performed to compare the slopes of the weight gain response curves.

-

-

Toxicity Trials:

-

Acute Toxicity: A single dose of MNB or MPB (up to 1600 mg/kg body weight) was administered via crop intubation. Weight gain and mortality were monitored for 14 days.

-

Chronic Toxicity: Diets containing high levels of menadione from MNB (up to 3000 mg/kg) or MPB (up to 6000 mg/kg) were fed for a 14-day period. Gain, feed intake, gain:feed ratio, and blood hemoglobin concentration were measured.[4]

-

Efficacy in Coho Salmon (Zhang et al., 2025)

-

Objective: To determine the effects of varying dietary concentrations of MNB on the growth performance, muscle composition, tissue menaquinone-4 (MK-4) concentration, and antioxidant capacity of Coho salmon alevins.

-

Experimental Animals: 2100 Coho salmon alevins.

-

Experimental Design: Alevins were randomly assigned to seven experimental groups (in triplicate) and fed diets with varying levels of MNB for 12 weeks.

-

Diets: Seven isonitrogenous and isocaloric diets were formulated with the following MNB concentrations: 0 (control), 5.25, 10.22, 14.93, 20.51, 40.09, and 59.87 mg/kg.

-

Data Collection:

-

Growth Performance: Weight gain, specific growth rate (SGR), and feed conversion ratio (FCR) were calculated.

-

Muscle Composition: Proximate analysis of muscle tissue was conducted.

-

MK-4 Concentration: Liver and whole-body MK-4 concentrations were determined using high-performance liquid chromatography (HPLC).

-

Antioxidant Capacity: Total antioxidant capacity (T-AOC), superoxide dismutase (SOD), and catalase (CAT) activities, and malondialdehyde (MDA) content in the liver were measured.

-

-

Statistical Analysis: Data were analyzed using one-way ANOVA followed by Duncan's multiple range test. Quadratic regression analysis was used to determine the optimal dietary MNB concentration for various parameters.[5][6][7]

Signaling Pathways and Mechanism of Action

The biological activity of this compound is predicated on the release of menadione, which then serves as a precursor for the synthesis of the biologically active menaquinone-4 (MK-4). This conversion is a critical step in enabling its physiological functions.

Conversion of Menadione to Menaquinone-4 (MK-4)

Dietary menadione, released from MNB, is absorbed and transported to various tissues. In the endoplasmic reticulum, the enzyme UbiA prenyltransferase domain-containing protein 1 (UBIAD1) catalyzes the prenylation of menadione.[8][9] This process involves the transfer of a geranylgeranyl pyrophosphate (GGPP) group to the menadione molecule, resulting in the formation of MK-4.[8]

Caption: Conversion of Menadione to Menaquinone-4 (MK-4).

The Vitamin K Cycle and Gamma-Carboxylation

The primary function of vitamin K, including its active form MK-4, is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[10][11] This enzyme is responsible for the post-translational modification of specific glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues in vitamin K-dependent proteins.[12] This carboxylation is essential for the biological activity of these proteins, particularly the blood coagulation factors (II, VII, IX, and X).[13]

The process is sustained by the vitamin K cycle, a series of enzymatic reactions that regenerate the active, reduced form of vitamin K (hydroquinone).

Caption: The Vitamin K Cycle and Gamma-Carboxylation.

Conclusion

This compound represents a significant advancement in the application of vitamin K in animal nutrition. Its enhanced stability and proven bioavailability have made it an indispensable feed additive for preventing hemorrhagic conditions and supporting overall animal health. The understanding of its metabolic conversion to the active MK-4 form and its central role in the vitamin K cycle continues to be an active area of research. This technical guide provides a foundational understanding for scientists and professionals engaged in the development and application of vitamin K analogs, highlighting the key discoveries and experimental evidence that underpin its use.

References

- 1. Menadione - Wikipedia [en.wikipedia.org]

- 2. CN101245038A - Method for producing vitamin K3 - Google Patents [patents.google.com]

- 3. CN101955217B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Varying Dietary Concentrations of Menadione Nicotinamide Bisulphite (VK3) on Growth Performance, Muscle Composition, Liver and Muscle Menaquinone-4 Concentration, and Antioxidant Capacities of Coho Salmon (Oncorhynchus kisutch) Alevins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of Varying Dietary Concentrations of Menadione Nicotinamide Bisulphite (VK3) on Growth Performance, Muscle Composition, Liver and Muscle Menaquinone-4 Concentration, and Antioxidant Capacities of Coho Salmon (Oncorhynchus kisutch) Alevins | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]

- 9. Vitamin K converting enzyme UBIAD1 plays an important role in osteogenesis and chondrogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin K and the Vitamin K Dependent Clotting Factors [practical-haemostasis.com]

- 11. eclinpath.com [eclinpath.com]

- 12. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Menadione Nicotinamide Bisulfite: A Technical Guide to Solubility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Menadione Nicotinamide Bisulfite (MNB) is a synthetic, stabilized form of Vitamin K3 (menadione) complexed with nicotinamide (Vitamin B3). This complexation enhances the stability of menadione, making it a preferred source of vitamin K activity in various applications, particularly in animal nutrition.[1][2] Understanding the solubility and reactivity of MNB is critical for its effective formulation, storage, and biological action. This guide provides an in-depth analysis of these core properties, supported by experimental methodologies and pathway visualizations.

Solubility Profile

The solubility of this compound is a key parameter for its formulation and delivery. While often broadly categorized, its solubility in water is finite. There are conflicting reports in literature, with descriptions ranging from "soluble" to "practically insoluble".[3][4] Quantitative data provides a clearer picture. Information on its solubility in common organic solvents is less prevalent in publicly available literature.

Table 1: Solubility of this compound (MNB)

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 19 g/L[4] |

| Ethanol | Data Not Available | - |

| Methanol | Data Not Available | - |

| DMSO | Data Not Available | - |

Note: The solubility of the related compound, menadione sodium bisulfite, is reported as high in water, glycerol, and ethanol.[5] The parent compound, menadione, is slightly soluble in ethanol and soluble in chloroform.[6][7]

Reactivity and Stability

MNB's reactivity profile is largely defined by its stability under various conditions and its biological role as a vitamin K precursor.

Chemical Stability and Incompatibilities

MNB is recognized for its enhanced stability compared to other forms of menadione, such as menadione sodium bisulfite (MSB).[2][8] However, it is susceptible to degradation under certain conditions.

-

Incompatibilities : MNB is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]

-

Conditions to Avoid : Exposure to heat, light, and moisture should be minimized to prevent degradation. It is also important to avoid generating dust, as fine particles dispersed in the air can be a potential explosion hazard.[9]

-

Hazardous Decomposition : When exposed to fire, MNB may decompose and produce irritating or toxic gases, including oxides of carbon, nitrogen, and sulfur.[9]

Biological Reactivity: The Vitamin K Cycle

The primary biological function of MNB is to provide menadione, which acts as a precursor to menaquinone-4 (MK-4), a form of vitamin K2.[6] This conversion is crucial for the activation of vitamin K-dependent proteins involved in blood coagulation and bone metabolism.[10][11] This activation occurs through the Vitamin K cycle, a critical biochemical pathway.

In this cycle, Vitamin K hydroquinone is a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[12][13] GGCX catalyzes the post-translational carboxylation of glutamate (Glu) residues on vitamin K-dependent proteins to form gamma-carboxyglutamate (Gla).[10] This carboxylation is essential for the calcium-binding capacity and subsequent activation of these proteins. Concurrently, vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, completing the cycle.[14]

References

- 1. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. foodsweeteners.com [foodsweeteners.com]

- 3. solechem.com [solechem.com]

- 4. dirox.com.uy [dirox.com.uy]

- 5. Menadione Sodium Bisulfite (Vitamin K3 MSB) BP EP USP CAS 130-37-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Menadione - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Stabilized Vitamin K3-MNB this compound-Shandong Fortune Spring International Trade Co.,Ltd. [chinaphyticacid.com]

- 9. redox.com [redox.com]

- 10. mdpi.com [mdpi.com]

- 11. dsm-firmenich.com [dsm-firmenich.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 14. Recent trends in the metabolism and cell biology of vitamin K with special reference to vitamin K cycling and MK-4 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical and Biological Profile of Menadione Nicotinamide Bisulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menadione Nicotinamide Bisulfite (MNB) is a synthetic, stabilized form of Vitamin K3 (Menadione) complexed with nicotinamide (Vitamin B3). This technical guide provides an in-depth overview of the core chemical and biological properties of MNB, with a focus on its molecular characteristics, analytical quantification, and its critical role in the Vitamin K-dependent carboxylation pathway essential for blood coagulation. Detailed experimental workflows and quantitative data are presented to support research and development activities in the pharmaceutical and nutritional sciences.

Core Chemical and Physical Properties

This compound is a white or ivory white crystalline powder that is slightly soluble in water. Its chemical structure combines the bioactive menadione molecule with nicotinamide, enhancing its stability.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C17H16N2O6S | [1][2] |

| Molecular Weight | 376.4 g/mol | [1] |

| Alternative Molecular Formula | C11H10O5S·C6H6N2O | [3] |

| Alternative Molecular Weight | 376.38 g/mol | [3] |

| CAS Number | 73581-79-0 | [3] |

| Appearance | White or ivory white crystalline powder | [2] |

| Solubility | Slightly soluble in water | [2] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. First, Menadione (2-methyl-1,4-naphthoquinone) is reacted with sodium bisulfite to form Menadione Sodium Bisulfite (MSB). Subsequently, MSB is reacted with nicotinamide to yield the more stable this compound.

A representative synthesis workflow is outlined below. It is important to note that specific reaction conditions such as temperature, reaction time, and molar ratios of reactants can be optimized to improve yield and purity.[4][5]

Caption: A generalized workflow for the synthesis of this compound.

Biological Role: The Vitamin K Cycle and γ-Carboxylation

Menadione, the active component of MNB, serves as a precursor to Vitamin K2 (menaquinone-4) in vivo. Its primary biological function is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues in specific proteins, known as Vitamin K-dependent proteins (VKDPs).

This carboxylation is crucial for the biological activity of these proteins, particularly the blood coagulation factors synthesized in the liver, including Prothrombin (Factor II), Factor VII, Factor IX, and Factor X.[6][7][8][9][10] The Gla residues act as calcium-binding sites, which are essential for the conformation of these proteins and their ability to bind to phospholipid membranes at the site of injury, thereby initiating the coagulation cascade.

The Vitamin K cycle is a critical metabolic pathway that regenerates the active, reduced form of Vitamin K (hydroquinone), which is required by GGCX.

Caption: The Vitamin K cycle illustrating the role of Menadione in the γ-carboxylation of blood clotting factors.

Experimental Protocols and Methodologies

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of MNB in matrices such as animal feed involves its conversion to menadione followed by HPLC analysis.

Principle: The MNB is extracted from the sample, and the bisulfite adduct is cleaved to release free menadione. The menadione is then separated by reversed-phase HPLC and detected by UV or fluorescence spectrophotometry.

Experimental Workflow:

Caption: A typical workflow for the quantification of this compound using HPLC.

Detailed Steps:

-

Sample Extraction: A known weight of the sample is extracted with an appropriate solvent, often an aqueous solution, to solubilize the MNB.[11]

-

Conversion to Menadione: The extract is treated to convert the MNB to menadione. This can be achieved by adjusting the pH.[12]

-

Menadione Extraction: The liberated menadione is then extracted into an organic solvent immiscible with water, such as n-hexane.[12]

-

HPLC Analysis: The organic extract is injected into an HPLC system.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water is used for elution.

-

Detection: Menadione can be detected by its UV absorbance (around 254-270 nm) or, for higher sensitivity, by fluorescence detection after post-column reduction.[11]

-

-

Quantification: The concentration of menadione is determined by comparing the peak area of the sample to a calibration curve prepared with known concentrations of a menadione standard.

Chick Bioassay for Vitamin K Activity

The biological activity of Vitamin K compounds, including MNB, is often determined using a chick bioassay.

Principle: Day-old chicks are fed a Vitamin K-deficient diet to induce a state of hypoprothrombinemia (impaired blood clotting). The test compound is then administered, and the restoration of normal blood clotting time is measured. Prothrombin time is a common endpoint.

Experimental Protocol Outline:

-

Animal Model: Day-old chicks are used as they have a high requirement for Vitamin K and rapidly develop deficiency symptoms.

-

Depletion Period: Chicks are fed a Vitamin K-deficient basal diet for a period (e.g., 7-14 days) to deplete their Vitamin K reserves.

-

Supplementation: Graded levels of the test compound (MNB) and a standard Vitamin K source are added to the basal diet and fed to different groups of chicks.

-

Blood Collection: After a specified supplementation period, blood samples are collected from the chicks.

-

Prothrombin Time Measurement: The prothrombin time of the plasma is determined. This is the time it takes for a clot to form after the addition of thromboplastin and calcium.

-

Data Analysis: A dose-response curve is generated by plotting prothrombin time against the logarithm of the Vitamin K dose. The relative biopotency of the test compound is calculated by comparing its dose-response curve to that of the standard.

Conclusion

This compound is a chemically well-defined and stable source of Vitamin K3 activity. Its role in the vital Vitamin K-dependent carboxylation of coagulation factors is well-established. The analytical methods and bioassays described provide robust means for its quantification and the assessment of its biological efficacy. This technical guide serves as a foundational resource for professionals engaged in the research, development, and application of this important compound.

References

- 1. scilit.com [scilit.com]

- 2. ommbid.mhmedical.com [ommbid.mhmedical.com]

- 3. mdpi.com [mdpi.com]

- 4. CN101955217A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN101955217B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vitamin K and the Vitamin K Dependent Clotting Factors [practical-haemostasis.com]

- 8. med.libretexts.org [med.libretexts.org]

- 9. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coagulation - Wikipedia [en.wikipedia.org]

- 11. Fluorimetric determination of menadione sodium bisulphite (vitamin K3) in animal feed and premixes by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]

Menadione Nicotinamide Bisulfite: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Synthetic Vitamin K and Niacin Source for Animal Nutrition

Menadione Nicotinamide Bisulfite (MNB) is a chemically synthesized compound that serves as a stable and bioavailable source of both vitamin K3 (menadione) and vitamin B3 (niacin) in animal feed. This guide provides a comprehensive technical overview of MNB, including its chemical properties, mechanism of action, efficacy, and safety, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Chemical Properties and Stability

This compound is an organic salt that combines menadione and nicotinamide.[1][2] This formulation enhances the stability of menadione, which is known to be the most unstable vitamin in premixes.[3] MNB has demonstrated superior stability compared to Menadione Sodium Bisulfite (MSB), another common source of vitamin K3, particularly during feed processing techniques like extrusion and pelleting.[4]

Table 1: Stability of this compound (MNB) vs. Menadione Sodium Bisulfite (MSB) in Swine Feed Processing [5]

| Processing Method | Temperature | MNB Recovery (%) | MSB Recovery (%) |

| Extrusion | 100 °C | 72.74 | 64.67 |

| Extrusion | 135 °C | 70.88 | 66.54 |

| Pelleting | - | 86.21 | 75.49 |

Mechanism of Action: The Vitamin K Cycle and Beyond

The biological activity of MNB stems from its two components: menadione and nicotinamide.

Vitamin K Activity: Gamma-Glutamyl Carboxylation

Upon ingestion, menadione from MNB is converted to the biologically active form, menaquinone-4 (MK-4).[6][7] This conversion is catalyzed by the enzyme UBIAD1, which is present in the endoplasmic reticulum of various tissues.[1][8][9] UBIAD1 facilitates the prenylation of menadione, attaching a geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to form MK-4.[8]

MK-4 is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX).[10][11][12] GGCX catalyzes the post-translational modification of specific glutamate (Glu) residues on vitamin K-dependent proteins (VKDPs) to gamma-carboxyglutamate (Gla) residues.[10][12][13] This carboxylation is crucial for the biological activity of these proteins, enabling them to bind calcium and interact with phospholipids on cell membranes.[12]

The primary VKDPs are involved in:

-

Blood Coagulation: Factors II (prothrombin), VII, IX, and X are essential for the coagulation cascade, and their activation is dependent on gamma-carboxylation.[14]

-

Bone Metabolism: Osteocalcin, a protein involved in bone mineralization, is a VKDP.[14]

Diagram 1: The Vitamin K cycle and gamma-carboxylation pathway.

Niacin Activity

Nicotinamide, the other component of MNB, is a form of vitamin B3. It is a precursor for the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for numerous metabolic reactions, including energy production, DNA repair, and cell signaling.

Efficacy in Animal Nutrition

Studies have demonstrated the efficacy of MNB as a source of both vitamin K and niacin in various animal species.

Bioavailability in Chicks

A study in young chicks fed a vitamin K-deficient diet showed that MNB is a bioactive source of menadione. The prothrombin time, a measure of blood clotting ability, decreased linearly as the dose of menadione from MNB increased.[15] The study also confirmed the bioavailability of niacin from MNB, with weight gain increasing linearly as a function of nicotinamide intake.[15]

Table 2: Efficacy of this compound (MNB) in Chicks [15]

| Parameter | Dietary Supplement | Observation |

| Vitamin K Activity | Graded levels of menadione from MNB | Linear decrease in prothrombin time with increasing dose. |

| Niacin Bioactivity | Graded doses of nicotinamide from MNB | Linear increase in weight gain with increasing dose. |

Bioavailability and Tolerance in Pigs

In growing pigs, MNB was found to be a good source of both vitamin K and niacin.[2] A bioavailability trial showed no significant differences in plasma concentrations of menadione and nicotinamide when administered as MNB compared to equivalent amounts of MSB and free nicotinamide.[2] A tolerance study evaluated the effects of graded amounts of MNB in the diet for 28 days.

Table 3: Tolerance of this compound (MNB) in Growing Pigs [2]

| MNB in Diet (mg/kg) | Live Weight | Food Intake | Gain/Food Ratio | Plasma AST & ALT |

| 100 | No significant difference | No significant difference | No significant difference | No significant difference |

| 500 | No significant difference | No significant difference | No significant difference | Significant increase |

| 2500 | No significant difference | No significant difference | No significant difference | Significant increase |

*AST: Aspartate aminotransferase; ALT: Alanine aminotransferase.

Safety and Toxicology

MNB is considered safe for all animal species at practical use levels in feed.[14] Acute toxicity is reached at levels exceeding the requirements by a factor of at least 1,000.[14] However, as with many feed additives, handling precautions should be taken as it can be an irritant to the skin and eyes.[14]

Experimental Protocols

This section provides an overview of the methodologies used in key studies cited in this guide.

Chick Bioavailability Study for Vitamin K and Niacin Activity

-

Objective: To assess the bioavailability of menadione and niacin from MNB in young chicks.

-

Experimental Animals: Young chicks.

-

Vitamin K Bioassay:

-

Niacin Bioassay:

-

Diet: A niacin-deficient diet based on corn, corn gluten meal, and vitamin-free casein.

-

Treatments: Graded doses of nicotinamide from MNB or pure nicotinamide were added to the basal diet.

-

Endpoint: Weight gain was measured as a function of supplemental nicotinamide intake.

-

Diagram 2: Experimental workflow for chick bioavailability assays.

Pig Bioavailability and Tolerance Study

-

Objective: To evaluate the bioavailability of menadione and nicotinamide from MNB and to determine the tolerance level in growing pigs.

-

Experimental Animals: Growing pigs.

-

Bioavailability Trial:

-

Treatments: Pigs were given feed containing either MNB or equivalent amounts of MSB and free nicotinamide.

-

Sample Collection: Blood samples were drawn at set times after feeding.

-

Analysis: Plasma concentrations of menadione and nicotinamide were determined.

-

-

Tolerance Trial:

-

Treatments: Pigs were fed diets containing graded amounts of MNB (100, 500, 2500 mg/kg) for 28 days.

-

Parameters Measured: Live weight, food intake, gain/food ratio, hemoglobin, bilirubin, and plasma aspartate aminotransferase (AST) and alanine aminotransferase (ALT) activities.[2]

-

Analysis: AST and ALT levels can be determined using spectrophotometric methods with an automated analyzer.[18][19][20]

-

Stability Study in Feed Processing

-

Objective: To determine the stability of MNB compared to MSB during extrusion and pelleting of swine feed.

-

Experimental Design:

-

Sample Analysis: The recovery of vitamin K3 was determined in the processed feed samples using analytical methods such as High-Performance Liquid Chromatography (HPLC).[21][22][23][24][25][26]

Diagram 3: Experimental workflow for stability testing in feed.

Conclusion

This compound is a valuable feed additive that provides a stable and bioavailable source of both vitamin K and niacin for a variety of animal species. Its enhanced stability during feed processing makes it a reliable choice for ensuring adequate levels of these essential nutrients in animal diets. The well-understood mechanisms of action for both menadione and nicotinamide provide a solid foundation for its use in animal nutrition and for further research into its applications. The experimental data consistently demonstrates its efficacy and safety at recommended inclusion levels.

References

- 1. Identification of UBIAD1 as a novel human menaquinone-4 biosynthetic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Menadione nicotinamide bisulphite as a source of vitamin K and niacin activities for the growing pig | Animal Science | Cambridge Core [cambridge.org]

- 3. Evaluation of Extrusion Temperatures, Pelleting Parameters, and Vitamin Forms on Vitamin Stability in Feed: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Effects of Sources or Formulations of Vitamin K3 on Its Stability during Extrusion or Pelleting in Swine Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Sources or Formulations of Vitamin K3 on Its Stability during Extrusion or Pelleting in Swine Feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Dietary Vitamin K Forms Are Converted to Tissue Menaquinone-4 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Menadione (Vitamin K3) Is a Catabolic Product of Oral Phylloquinone (Vitamin K1) in the Intestine and a Circulating Precursor of Tissue Menaquinone-4 (Vitamin K2) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | UBIA1D prenylates menadione to form MK4 (vitamin K hydroquinone) [reactome.org]

- 9. The UBIAD1 Prenyltransferase Links Menaquione-4 Synthesis to Cholesterol Metabolic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 13. γ-Glutamyl carboxylation: An extracellular posttranslational modification that antedates the divergence of molluscs, arthropods, and chordates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound is a bioactive source of vitamin K and niacin activity for chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aspartate Aminotransferase (AST/GOT) and Alanine Aminotransferase (ALT/GPT) Detection Techniques [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Validation of a Stability-Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Quantitative Determination of Vitamin K3 (Menadione Sodium Bisulfite) in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FAD-2010-0099 - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 24. Fluorimetric determination of menadione sodium bisulphite (vitamin K3) in animal feed and premixes by high-performance liquid chromatography with post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Menadione Nicotinamide Bisulfite

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the High-Performance Liquid Chromatography (HPLC) analysis of Menadione Nicotinamide Bisulfite (MNB). The methodologies outlined are based on established and validated methods for the closely related compound, Menadione Sodium Bisulfite (MSB), and are intended to serve as a comprehensive starting point for the quantitative analysis of MNB in various sample matrices.

Introduction

This compound is a synthetic, water-soluble derivative of menadione (Vitamin K3). It serves as a stabilized form of Vitamin K3, crucial for various biological functions and widely used in the pharmaceutical and animal feed industries. Accurate and reliable quantification of MNB is essential for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose.

This application note details two primary HPLC approaches for the analysis of MNB: a direct analysis method using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), and an indirect method involving the conversion of MNB to menadione prior to analysis.

Analytical Methods and Chromatographic Conditions

Several HPLC methods have been successfully employed for the analysis of menadione and its bisulfite adducts. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Direct Analysis of this compound

This approach quantifies the intact MNB molecule. Due to its polar nature, reversed-phase chromatography with specific mobile phases or HILIC can be employed.

Method 1: Reversed-Phase HPLC

| Parameter | Condition |

| Column | C8 or C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic elution with Methanol:Water (60:40, v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 230 nm[1][2] |

| Column Temperature | 30 °C[1] |

| Injection Volume | 20 µL |

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is particularly suitable for the polar MNB, offering enhanced retention.[3]

| Parameter | Condition |

| Column | ZIC-HILIC, 250 mm x 4.6 mm, 5 µm[3] |

| Mobile Phase | Isocratic elution with 200mM Ammonium Acetate:Acetonitrile (20:80, v/v), pH 5.7[3] |

| Flow Rate | Not specified, typically 0.5 - 1.5 mL/min |

| Detection | Photodiode Array (PDA) Detector[3] |

| Column Temperature | 25 °C[3] |

| Injection Volume | Not specified, typically 10 - 20 µL |

Indirect Analysis via Conversion to Menadione

This method involves the conversion of MNB to the less polar menadione, which can then be readily analyzed by conventional reversed-phase HPLC. The conversion is typically achieved by pH adjustment.[1][4]

| Parameter | Condition |

| Column | C8 or C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with Methanol and Water. A typical gradient starts at 90% methanol, increasing to 100% over a short period.[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 330 nm[1] |

| Column Temperature | 30 °C[1] |

| Injection Volume | 20 µL |

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in the mobile phase or a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.5 - 20 µg/mL).[1][2]

Sample Preparation (for drug product):

-

For a liquid formulation, accurately transfer a known volume of the sample into a volumetric flask.

-

For a solid formulation, accurately weigh a portion of the powdered sample into a volumetric flask.

-